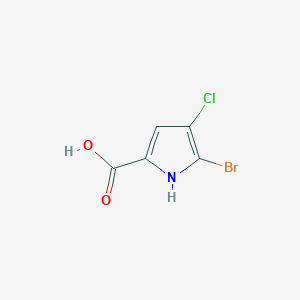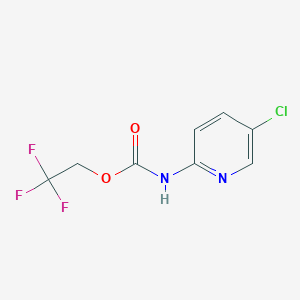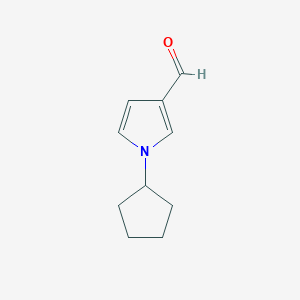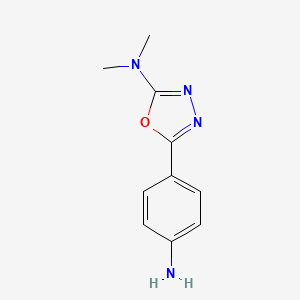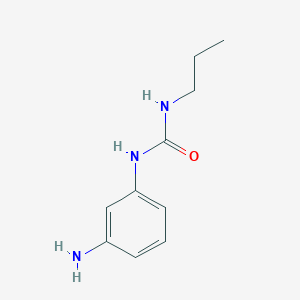
1-(3-Aminophenyl)-3-propylurea
Übersicht
Beschreibung
1-(3-Aminophenyl)-3-propylurea is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Derivatizing and Resolution Agents 1-(3-Aminophenyl)-3-propylurea and related compounds have been explored for their utility in the resolution of enantiomers, particularly in the field of amino acid analysis. These compounds serve as chiral derivatizing agents, facilitating the separation of enantiomers by forming diastereomeric derivatives that can be easily separated using chromatographic techniques. (Péter, M., Péter, A., & Fülöp, F., 2000). Additionally, similar thiourea derivatives have been synthesized and applied in asymmetric catalysis, demonstrating their potential in enantio- and diastereoselective synthesis processes. (Okino, T., Hoashi, Y., & Takemoto, Y., 2005).
Catalysis and Organic Synthesis Compounds with a thiourea moiety, akin to this compound, have been studied for their role in catalysis, particularly in the Michael addition reaction, a fundamental step in organic synthesis. These studies reveal how the thiourea functionality can activate substrates, leading to high selectivity and efficiency in the synthesis of complex molecules. The research underscores the utility of these compounds in developing new synthetic methodologies that are enantioselective and efficient. (Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y., 2005).
Pharmacological Applications While the direct application of this compound in pharmacology was not highlighted, related thiourea derivatives have been evaluated for their biological activity, including as potential anti-intestinal nematode agents. This suggests a broader context in which similar compounds could be explored for therapeutic purposes, highlighting the potential of this compound and its derivatives in contributing to new treatments for parasitic infections. (Duan, L., Xue, J-K., Xu, L-L., & Zhang, H-B., 2010).
Sensor Development and Material Science Research into the binding interactions between metal ions and thiourea derivatives, including those structurally related to this compound, indicates potential applications in sensor development and material science. These interactions could lead to the design of novel sensors for metal ion detection, contributing to environmental monitoring, and industrial process control. (Ngah, F., Heng, L., Hassan, N.I., & Hasbullah, S., 2016).
Wirkmechanismus
Target of Action
Similar compounds such as 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-phenylurea have been reported to target the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in the regulation of cellular processes including proliferation, differentiation, motility, and adhesion .
Mode of Action
For instance, if the compound targets the Proto-oncogene tyrosine-protein kinase Src, it may inhibit the kinase activity, leading to a decrease in the phosphorylation of downstream proteins and thus affecting cellular processes .
Biochemical Pathways
If the compound targets the proto-oncogene tyrosine-protein kinase src, it could potentially affect pathways regulated by this kinase, such as the mapk/erk pathway, pi3k/akt pathway, and others . These pathways play critical roles in cell proliferation, survival, and differentiation.
Result of Action
If the compound inhibits the activity of proto-oncogene tyrosine-protein kinase src, it could potentially lead to a decrease in cell proliferation and an increase in cell differentiation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets .
Biochemische Analyse
Biochemical Properties
1-(3-Aminophenyl)-3-propylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the ATPase and helicase activities of certain RNA helicases, thereby reducing HIV-1 replication in peripheral blood mononuclear cells . This interaction suggests that this compound may have potential therapeutic applications in antiviral treatments.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of non-receptor protein tyrosine kinases, which are involved in cell signaling and immune response . This inhibition can lead to alterations in cell function and may have implications for the treatment of diseases such as cancer and autoimmune disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, it inhibits the activity of certain RNA helicases by binding to their ATPase and helicase domains . This inhibition disrupts the normal function of these enzymes, leading to reduced viral replication and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes and proteins . At higher doses, it may cause adverse effects, including toxicity and alterations in normal cellular function . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation with glucuronic acid . These metabolic pathways are essential for the compound’s detoxification and excretion, ensuring its safe use in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical assays.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in its subcellular localization, ensuring that the compound reaches its intended sites of action.
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-3-propylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJOUISURVOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

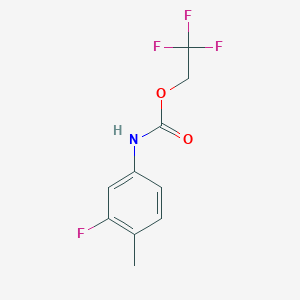

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)
![2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1518908.png)

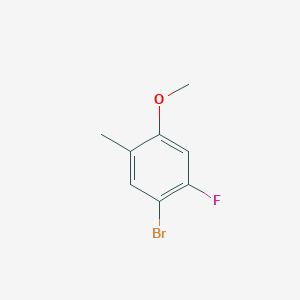
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)
